molecular formula C17H13N5O B2680870 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2230802-43-2

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2680870
CAS RN: 2230802-43-2
M. Wt: 303.325
InChI Key: BZBFTXIUZGGUDI-UHFFFAOYSA-N
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Description

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound with promising anticancer activity. It has been used as an intermediate to prepare pyrazolo-pyrimidine compounds as inhibitors of Bruton’s tyrosine kinase . It has also shown potent anti-TNBC activities both in vitro and in vivo .


Synthesis Analysis

The synthesis of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds has been the subject of several studies. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by a pyrazolo[3,4-d]pyrimidin-4-amine scaffold. This scaffold is a common feature in a class of compounds with good activity against several cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine are characterized by a poor aqueous solubility . This could threaten the future development of pyrazolo[3,4-d]pyrimidines as clinical drug candidates .

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a significant role in the synthesis of pyranopyrimidine cores, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of substituted pyrano[2,3-d]pyrimidindione derivatives through a one-pot multicomponent reaction demonstrates the versatility of these catalysts. These findings are essential for researchers aiming to utilize catalytic applications for developing lead molecules with significant bioactivity (Parmar, Vala, & Patel, 2023).

Heterocyclic Scaffold in Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their value as a building block for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles and thiazoles, among others, highlighting the reactivity of such compounds for diverse applications in heterocyclic and dyes synthesis. This review underscores the significant advancements in the chemistry of dicyanomethylene derivatives for the synthesis of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Applications in Optoelectronic Materials

Quinazolines and pyrimidines, including 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine, have found significant applications in the field of optoelectronic materials. Research has highlighted the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel materials. These derivatives have been used in organic light-emitting diodes, white OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors. Such applications demonstrate the versatile utility of these compounds in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis and Biological Activities

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has displayed a broad range of medicinal properties, including anticancer and anti-infectious activities. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for medicinal chemists in developing potential drug candidates. This review highlights significant synthetic strategies and biological properties, offering a comprehensive overview of the advancements made in utilizing pyrazolo[1,5-a]pyrimidine scaffolds for medicinal chemistry (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Future Directions

The future development of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds will likely focus on improving their solubility profile and consequently their pharmacokinetic properties . This could involve the development of albumin nanoparticles and liposomes for the selected candidates .

properties

IUPAC Name

3-(2-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)12-8-4-5-9-13(12)23-11-6-2-1-3-7-11/h1-10H,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBFTXIUZGGUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C3=C4C(=NC=NC4=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

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